

An In-depth Technical Guide to 3-Bromo-5-chlorobenzoic Acid

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Compound of Interest

Compound Name: *Bromochlorobenzoicacid*

Cat. No.: *B15239717*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-5-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role in drug discovery workflows and relevant biological pathways.

Physicochemical and Spectroscopic Data

3-Bromo-5-chlorobenzoic acid, with the CAS number 42860-02-6, is a halogenated aromatic carboxylic acid.^{[1][2]} Its structural and chemical properties make it a valuable building block in organic synthesis. The key quantitative data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	42860-02-6	[1][2]
Molecular Formula	C ₇ H ₄ BrClO ₂	[1][2]
Molecular Weight	235.46 g/mol	[1]
Melting Point	190-192 °C	[2]
Boiling Point (Predicted)	332.0 ± 27.0 °C at 760 mmHg	[2]
Density (Predicted)	1.809 g/cm ³	[2]
pKa (Predicted)	3.44 ± 0.10	
XLogP3	2.9	[1]
Appearance	White to light yellow powder/crystal	
Solubility	Soluble in Methanol	

Role in Drug Discovery and Development

3-Bromo-5-chlorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its application in developing inhibitors of phosphodiesterase PDE4 and antagonists for muscarinic acetylcholine receptors (mAChRs). These targets are implicated in a wide range of conditions, including inflammatory diseases and neurological disorders. The strategic placement of the bromo and chloro substituents on the benzoic acid core allows for diverse chemical modifications, making it an attractive starting material for medicinal chemists.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 3-bromo-5-chlorobenzoic acid. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Representative Synthesis Protocol: Electrophilic Bromination of 3-Chlorobenzoic Acid

This protocol describes a general method for the synthesis of 3-bromo-5-chlorobenzoic acid via electrophilic aromatic substitution.

Materials:

- 3-Chlorobenzoic acid
- N-Bromosuccinimide (NBS)
- Concentrated sulfuric acid (H_2SO_4)
- Ice-water bath
- Methanol
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Filtration apparatus

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. The reaction should be conducted in a fume hood with appropriate personal protective equipment.
- Cool the mixture in an ice-water bath to 0-5 °C.
- Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of 3-chlorobenzoic acid to NBS should be approximately 1:1.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
- Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture, to obtain pure 3-bromo-5-chlorobenzoic acid.
- Dry the purified product under vacuum to a constant weight.

Analytical Protocol: Characterization of 3-Bromo-5-chlorobenzoic Acid

This protocol outlines standard analytical techniques for verifying the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Outcome: A major peak corresponding to 3-bromo-5-chlorobenzoic acid, with purity determined by the peak area percentage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A ^1H NMR spectrum should be acquired.^[3] The aromatic region will show distinct signals for the three protons on the benzene ring.
- ^{13}C NMR: A ^{13}C NMR spectrum will confirm the presence of seven distinct carbon signals, including the carboxyl carbon.

- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl $_3$).

3. Mass Spectrometry (MS)

- Technique: Electrospray ionization (ESI) in negative mode.
- Expected m/z: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule $[M-H]^-$, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to 3-bromo-5-chlorobenzoic acid.

Drug Discovery Workflow

This diagram outlines the typical workflow for utilizing 3-bromo-5-chlorobenzoic acid as a building block in a drug discovery program.

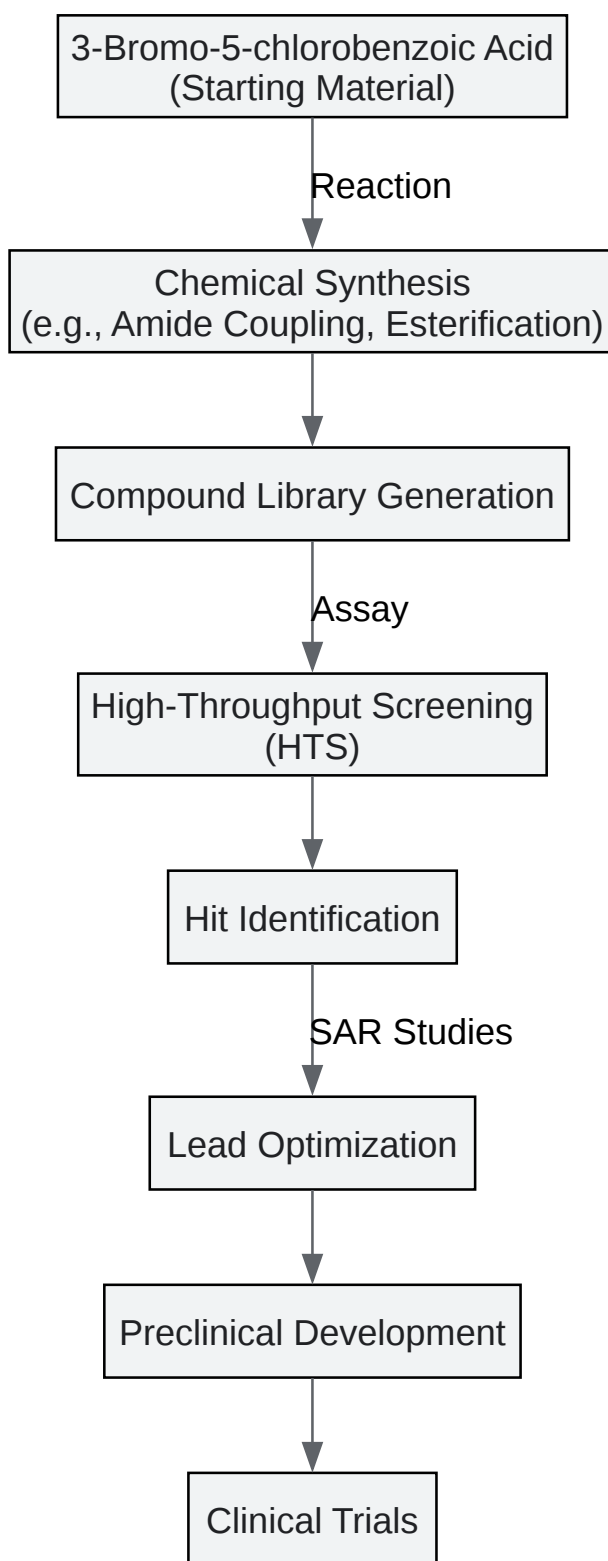


Figure 1: Drug Discovery Workflow

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Caption: A generalized workflow for drug discovery.

Muscarinic Acetylcholine Receptor Signaling Pathway

As 3-bromo-5-chlorobenzoic acid is a precursor for muscarinic antagonists, this diagram illustrates a simplified Gq-coupled muscarinic receptor signaling cascade that such antagonists would inhibit.

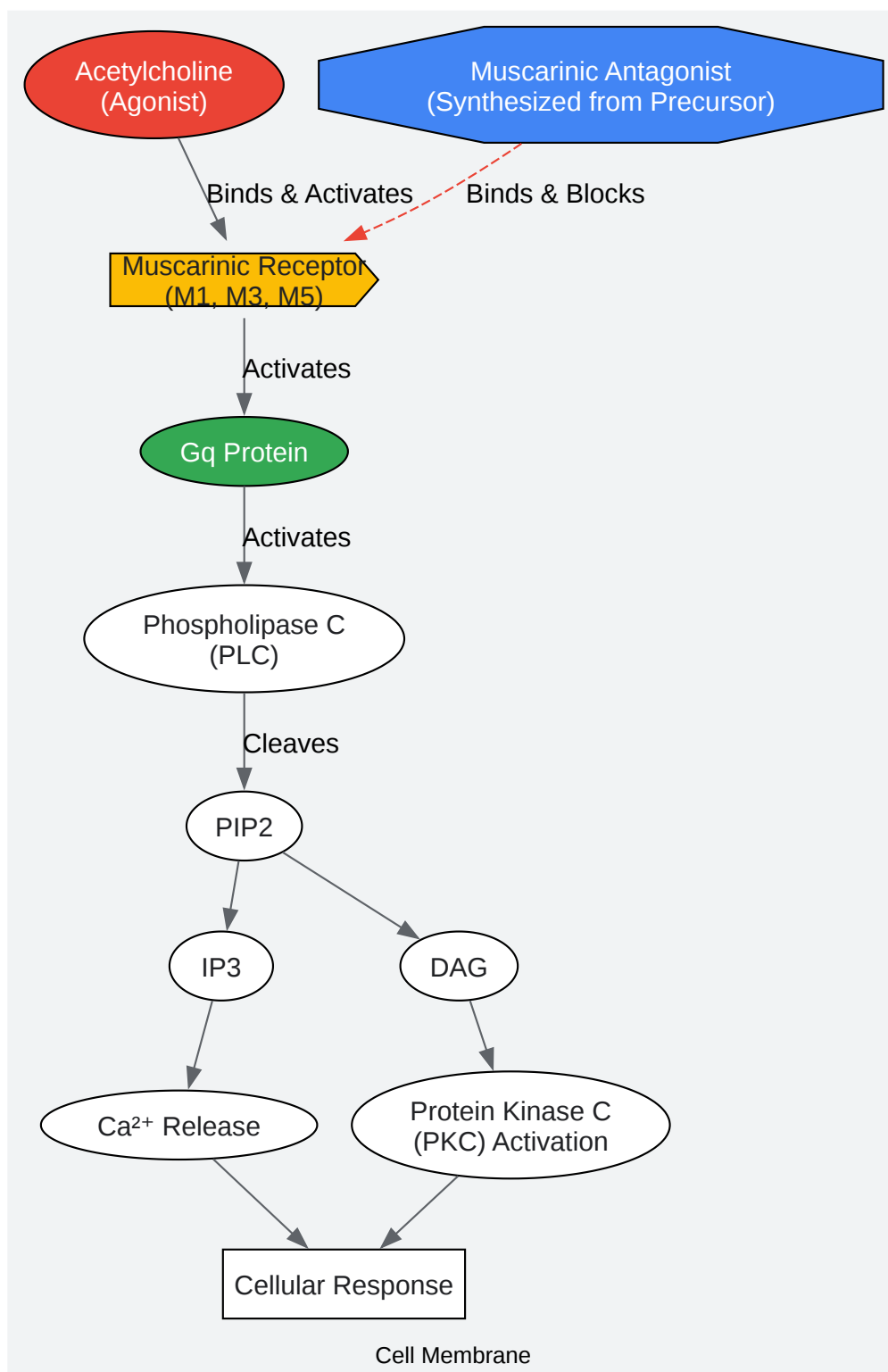


Figure 2: Muscarinic Receptor (Gq) Signaling

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Caption: A simplified Gq-coupled signaling pathway.

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